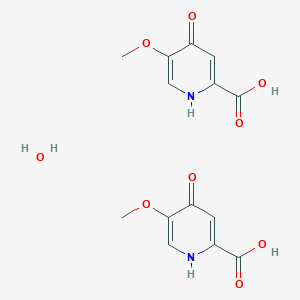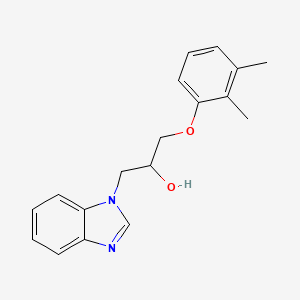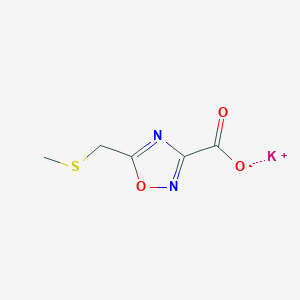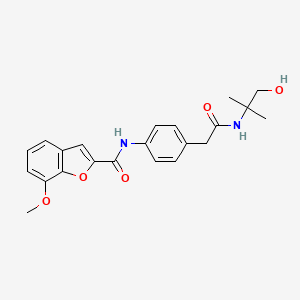![molecular formula C26H23N3O3 B2485816 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932541-37-2](/img/structure/B2485816.png)
7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step reactions that carefully introduce functional groups to the core structure. One practical approach for synthesizing similar compounds involves starting from readily available materials such as dimethoxynaphthalene and proceeding through lithiation, cyclization, and reduction steps to build the complex quinoline scaffold (Bänziger et al., 2000). Microwave-assisted synthesis has been noted for enhancing reaction rates and improving yields for related pyrazolo[3,4‐b]quinolines, showcasing the efficiency of modern synthetic techniques (Mogilaiah et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]quinolines is characterized by a fused ring system that combines quinoline with a pyrazole moiety. The detailed crystallographic analysis reveals intricate details about bond lengths, angles, and the overall three-dimensional conformation of these molecules. Studies like those conducted by Baumer et al. (2004) provide insight into the molecular arrangement and interactions, such as hydrogen bonding patterns, that influence the stability and reactivity of these compounds (Baumer et al., 2004).
Chemical Reactions and Properties
Pyrazolo[4,3-c]quinolines engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. Their reactivity can be harnessed in synthetic chemistry to create novel derivatives with potential biological activity. For instance, reactions involving arylhydrazinium chlorides and chloroquinoline carbaldehydes lead to hydrazones and pyrazoloquinolines, highlighting the versatility of these compounds in organic synthesis (Kumara et al., 2016).
Physical Properties Analysis
The physical properties of pyrazolo[4,3-c]quinolines, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. Techniques like X-ray crystallography and spectroscopy provide valuable data on these aspects. Research into related compounds has shown the influence of substituents on these physical properties, offering a pathway to tailor these molecules for specific uses (Gondek et al., 2008).
Chemical Properties Analysis
The chemical properties of pyrazolo[4,3-c]quinolines, such as acidity, basicity, photoluminescence, and electroluminescence, are determined by their molecular structure and electronic configuration. Studies on methoxy and carboethoxy derivatives have explored their luminescent properties, demonstrating potential applications in organic electronics and photonics (Gondek et al., 2008).
properties
IUPAC Name |
7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-16-5-9-18(10-6-16)29-26-20-13-23(31-3)24(32-4)14-22(20)27-15-21(26)25(28-29)17-7-11-19(30-2)12-8-17/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTIWCKMFGEZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)





![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)



![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
(prop-2-yn-1-yl)amine](/img/structure/B2485753.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)